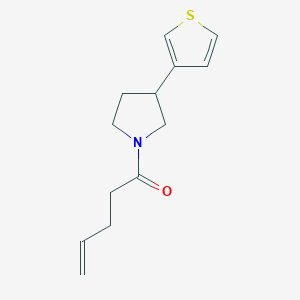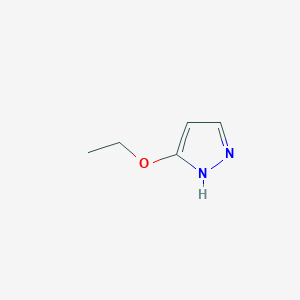
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide, also known as DT-010, is a novel small molecule that has gained attention in the scientific community for its potential therapeutic applications. DT-010 is a member of the benzamide family, which is known for its diverse biological activities.
Scientific Research Applications
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide has also been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Mechanism of Action
The exact mechanism of action of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide is not fully understood, but it is believed to act by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and is known to be overexpressed in many types of cancer. By inhibiting HDAC activity, N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide may be able to induce cell death in cancer cells and prevent tumor growth.
Biochemical and Physiological Effects:
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the proliferation of cancer cells and to induce cell cycle arrest. N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It has also been shown to reduce the levels of reactive oxygen species (ROS) in cells, which may contribute to its anti-tumor activity.
Advantages and Limitations for Lab Experiments
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an effective tool for studying intracellular processes. It is also relatively stable and can be stored for long periods of time. However, N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide has some limitations. It has low solubility in water, which can make it difficult to work with in aqueous solutions. It also has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Future Directions
There are several potential future directions for research on N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide. One area of interest is the development of more efficient synthesis methods that can increase the yield of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide. Another area of interest is the study of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide in animal models to better understand its pharmacokinetics and pharmacodynamics. Additionally, further research is needed to fully understand the mechanism of action of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide and its potential therapeutic applications.
Synthesis Methods
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide can be synthesized using a three-step process that involves the reaction of 2-fluorobenzoyl chloride with N,N-dimethylethylenediamine followed by the reaction with thiophene-3-carboxaldehyde. The final step involves the reaction of the resulting intermediate with ammonium acetate in the presence of acetic acid. The yield of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide using this method is approximately 50%.
properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2OS/c1-18(2)14(11-7-8-20-10-11)9-17-15(19)12-5-3-4-6-13(12)16/h3-8,10,14H,9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXBDQLAYZJWDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=CC=C1F)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-(2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2520703.png)





![3,4,5-trimethoxy-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2520712.png)

![N-[(3-Cyano-4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2520716.png)



![4-[2-(1H-imidazol-1-yl)ethoxy]-3,5-dimethylbenzoic acid hydrochloride](/img/structure/B2520725.png)